1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are commonly used.
Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Mechanism of Action
The mechanism of action of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other indazole derivatives, such as:
1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Known for its use as a scaffold in drug design.
2-Phenylindazole: Exhibits significant anti-inflammatory and anticancer activities.
3-Phenylindazole: Studied for its antimicrobial properties.
Properties
CAS No. |
1279844-45-9 |
---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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